molecular formula C10H13N B2895478 2-Cyclopropyl-6-methylaniline CAS No. 2006948-49-6

2-Cyclopropyl-6-methylaniline

Cat. No.: B2895478
CAS No.: 2006948-49-6
M. Wt: 147.221
InChI Key: AYYQWKJOQXNOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-methylaniline, often supplied as its hydrochloride salt (CAS 2758006-24-3), is a chemical compound with the molecular formula C 10 H 14 ClN and a molecular weight of 183.68 g/mol . This aniline derivative is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. The core research value of this compound lies in its role as a key synthetic intermediate or probe in mechanistic biochemical studies. Its structural motif is found in compounds used to investigate enzyme reaction mechanisms. Specifically, the related compound N-cyclopropyl-N-methylaniline (CPMA) has been utilized as a critical probe to elucidate the mechanism of N-dealkylation reactions catalyzed by cytochrome P450 (P450) enzymes . Research indicates that P450-mediated oxidation of cyclopropylamine-based probes like CPMA proceeds via a Hydrogen Atom Transfer (HAT) mechanism rather than a Single Electron Transfer (SET) mechanism. The distinct product profile resulting from the intact cyclopropyl ring provides definitive evidence to distinguish between these two fundamental mechanistic pathways . This makes this compound and its derivatives valuable tools for enzymologists and medicinal chemists studying drug metabolism and the catalytic activity of oxidative enzymes. Researchers can consult the provided safety data sheet for proper handling, storage, and disposal information. This product must be used in accordance with the end-user's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYQWKJOQXNOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclopropyl 6 Methylaniline and Its Analogs

General Strategies for Substituted Aniline (B41778) Synthesis

The synthesis of specifically substituted anilines like 2-cyclopropyl-6-methylaniline relies on a broad toolkit of organic reactions designed to introduce functional groups onto the aniline scaffold with precision and efficiency.

Established Methods for Introducing Alkyl and Cyclopropyl (B3062369) Groups onto Aniline Scaffolds

The introduction of alkyl and, particularly, cyclopropyl groups onto aromatic rings is a cornerstone of medicinal chemistry, often employed to enhance metabolic stability and optimize interactions with biological targets. unl.pt The cyclopropyl group, with its inherent ring strain, imparts unique electronic properties, acting as an electron-donating group that activates the phenyl ring. unl.pt

Several well-established methods are utilized for the formation of the cyclopropyl moiety, including:

Simmons-Smith cyclopropanation

Insertion of diazo-derived carbenoids

Addition of free carbenes

Kulinkovich reaction

Michael Initiated Ring Closure (MIRC) reactions researchgate.net

For arylcyclopropanes specifically, synthesis can be achieved through coupling reactions involving cyclopropyl fragments. unl.pt A common approach involves the Grignard reaction, where an organohalide such as 3-bromoaniline (B18343) reacts with cyclopropylmagnesium bromide. vulcanchem.com Another strategy is the direct reductive amination of cyclopropyl ketones in the presence of aniline to yield α-cyclopropyl amines. nih.gov Modern methods, such as photoredox catalysis, have also expanded the toolkit for the functionalization of aniline scaffolds. conicet.gov.ar

Table 1: Selected Methods for Cyclopropyl Group Introduction

Method Description Key Reagents Reference
Grignard Reaction Nucleophilic addition of a cyclopropyl organometallic reagent to an electrophilic center. Cyclopropylmagnesium bromide, Bromoaniline vulcanchem.com
Reductive Amination Reaction of a ketone with an amine to form an imine, which is then reduced to an amine. Cyclopropyl ketone, Aniline, Reducing agent nih.gov
Simmons-Smith Reaction A stereospecific cyclopropanation involving an organozinc carbenoid. Diiodomethane, Zinc-Copper couple researchgate.net
Coupling Reactions Transition metal-catalyzed cross-coupling of a cyclopropyl-containing reagent with an aryl halide. Cyclopropyl metal reagent, Aryl halide, Palladium catalyst unl.pt

Regioselectivity Challenges in Ortho-Substitution of Anilines

Achieving selective substitution at the positions ortho to the amino group in anilines presents a significant synthetic challenge. The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. ulisboa.pt However, steric hindrance often favors substitution at the less crowded para-position, especially with bulky incoming electrophiles. ulisboa.pt

This "ortho effect" can also influence the properties of the resulting molecule; for instance, steric hindrance between an ortho-substituent and the amino group can inhibit protonation, making ortho-substituted anilines weaker bases compared to their meta and para isomers. wikipedia.org

To overcome these regioselectivity challenges, chemists have developed several strategies:

Directing Groups: The installation of a temporary directing group can force substitution to the ortho position. Iridium-catalyzed C-H borylation, for example, can be highly ortho-selective by modifying ligands or employing directing groups like acyl or silyl (B83357) groups. nih.gov However, these approaches can be limited, as ortho-substituted anilines themselves can be poor substrates, sometimes yielding no product. nih.gov

Catalyst Control: Copper-catalyzed reactions have shown high ortho-regiocontrol for the direct halogenation of protected anilines under aerobic conditions. rsc.org

Nondirected C-H Functionalization: Recent advances include Brønsted acid-catalyzed, one-pot procedures that achieve high ortho-selectivity without the need for transition metals or directing groups, offering a more streamlined approach to these valuable intermediates. acs.org

Table 2: Strategies for Controlling Ortho-Regioselectivity in Anilines

Strategy Method Key Features Reference
Directing Groups Ir-catalyzed C-H Borylation Employs strategically designed ligands or pre-installed directing groups to favor the ortho position. nih.gov
Catalyst Control Cu-catalyzed Halogenation Achieves excellent mono-substitution and high ortho-regiocontrol for protected anilines. rsc.org
Nondirected Functionalization Brønsted Acid Catalysis A one-pot, transition-metal-free method for regioselective arylation and amination. acs.org

Direct Synthesis Routes to this compound

Direct synthesis methods aim to construct the target molecule in fewer steps, often employing catalytic processes or one-pot strategies for efficiency.

Catalytic Hydrogenation Approaches for N-Cyclopropyl Aniline Compounds

Catalytic hydrogenation is a powerful and scalable technique for the synthesis of anilines, typically through the reduction of corresponding nitroarenes. Industrial-scale production of related compounds like 3-cyclopropylaniline (B1590365) often utilizes the catalytic hydrogenation of 3-cyclopropylnitrobenzene over palladium on carbon (Pd/C) or Raney nickel catalysts. vulcanchem.com

A patented "one-pot" method for preparing N-cyclopropyl methylaniline compounds employs catalytic hydrogenation to achieve a two-step reaction sequence: the reduction of a nitro group to an amine, followed by reductive aminoalkylation with cyclopropyl formaldehyde (B43269). patsnap.com This approach is lauded for its simplicity, reduced post-treatment operations, and suitability for industrial production. patsnap.com The reaction is typically carried out under hydrogen pressure in the presence of a platinum-carbon catalyst. patsnap.com It is important to control reaction conditions, as catalytic hydrogenation at elevated temperatures (180-200°C) can potentially open the cyclopropane (B1198618) ring. doubtnut.com

"One-Pot" Synthesis Strategies for Related Triazole-Aniline Hybrids

"One-pot" syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates. This approach has been successfully applied to create complex hybrid molecules containing both triazole and aniline moieties.

Researchers have developed a successful one-pot synthesis of [2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]amines. nih.gov This method involves the conversion of substituted 2-aminobenzonitriles with carboxylic acid derivatives to form the target triazole-aniline hybrid. nih.govnih.gov The presence of a cycloalkyl fragment, such as cyclopropyl, in the triazole ring was found to be essential for the antibacterial activity of the resulting compounds. nih.govnih.gov

Other one-pot methods have been developed for synthesizing various triazole derivatives from aniline precursors. mdpi.comfrontiersin.orgtandfonline.com For instance, a pseudo-four component click process can generate mono- and di-benzylated 1,2,3-triazoles directly from aniline. mdpi.com These strategies highlight the modularity and efficiency of one-pot reactions in building complex molecular architectures based on the aniline scaffold.

Precursor-Based Synthesis and Chemical Transformations

An alternative to direct synthesis is the modification of a strategically chosen precursor molecule. A documented synthesis of 3-bromo-N-cyclopropyl-2-methyl-aniline, a close analog and potential intermediate for this compound, starts from 2-fluoro-1-methyl-3-nitrobenzene. rsc.org This precursor undergoes a series of transformations to install the required cyclopropylamino and bromo functionalities. rsc.org

The resulting 3-bromo-N-cyclopropyl-2-methyl-aniline can then be used in further synthetic steps. For example, it has been reacted with oxalyl chloride and subsequently treated with aluminum trichloride (B1173362) in a Friedel-Crafts acylation to form a tricyclic indoledione, which serves as a core structure for novel therapeutic agents. rsc.org This multi-step, precursor-based approach allows for the controlled construction of complex molecules where direct methods may not be feasible.

Conversion Pathways from Substituted Anilines

The synthesis of cyclopropyl-anilines can be achieved through multi-step pathways starting from readily available substituted anilines. For instance, 2-cyclopropyl-6-methylphenol (B3142160) can be synthesized from 2-methoxy-6-methylaniline. This process involves the conversion of the aniline to a bromobenzene (B47551) derivative via a Sandmeyer-type reaction, followed by demethylation to yield the corresponding phenol (B47542). google.com While this patent highlights the conversion to the phenol analog, it establishes a precedent for manipulating the functional groups of a substituted aniline to introduce other functionalities.

Another approach involves the N-cyclopropylation of anilines. A copper-promoted reaction of anilines with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst, 2,2′-bipyridine, and a base provides the corresponding N-cyclopropyl derivatives in good to excellent yields. rsc.org This method offers a direct route to N-cyclopropyl anilines.

Utilization of Brominated Anilines in C-N Bond Formation

Brominated anilines are valuable precursors for constructing the C-N bond in cyclopropyl-aniline systems. The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, is a powerful tool for the N-arylation of amines. acs.org This reaction can be employed to couple cyclopropylamine (B47189) with a brominated aniline, such as 4-bromo-2,6-dialkylaniline, to form the desired N-cyclopropylaniline derivative. researchgate.netgoogle.com The use of bulky phosphine (B1218219) ligands is often crucial to facilitate the reaction and prevent catalyst inhibition. organic-chemistry.org

For example, the synthesis of 3-bromo-N-cyclopropyl-2-methyl-aniline has been achieved in quantitative yield and used without further purification in subsequent steps. rsc.org This highlights the efficiency of using brominated anilines as key intermediates. The general strategy for preparing p-bromoaniline from aniline often involves a three-step sequence: acylation to protect the amino group, followed by bromination, and subsequent hydrolysis to deprotect the amine. doubtnut.com This protective group strategy is essential to control the regioselectivity of the bromination.

Cyclization Reactions for Constructing Cyclopropyl-Containing Heterocyclic Systems

Cyclization reactions are instrumental in building complex heterocyclic structures that incorporate a cyclopropyl-aniline moiety. These reactions often lead to the formation of quinolones and other fused ring systems with significant biological and pharmaceutical importance.

One approach involves the rhodium-catalyzed C-H cyclization of anilines with alkynes and carbon monoxide. rsc.org This aerobic oxidative protocol allows for the conversion of various anilines, including those with N-cyclopropyl groups, into quinolin-2(1H)-ones. rsc.org Another method utilizes a silver-catalyzed domino aza-annulation/Diels-Alder cyclization of 2-(but-3-en-1-yn-1-yl)anilines with dienophiles to construct carbazoles and tetrahydrocarbazoles. nih.gov

Furthermore, cyclopropane-fused quinolin-2-ones can be synthesized through an intramolecular aza-Wittig reaction. researchgate.net This process involves the formation of a six-membered ring between an aryl group and an ester functionality. researchgate.net The synthesis of N-cyclopropyl quinolones has also been achieved from trimethylsilyl-substituted substrates and cyclopropylamine. thieme-connect.de Additionally, intramolecular nucleophilic aromatic substitution can be used to form the core fluoroquinolone structure in the synthesis of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. nih.gov

Reaction Type Starting Materials Product Catalyst/Reagent
Rh-catalyzed C-H CyclizationAnilines, Alkynes, COQuinol-2(1H)-onesRhodium catalyst
Aza-Wittig ReactionAryl group and ester functionalityCyclopropane-fused 2-quinolones-
Intramolecular Nucleophilic Aromatic SubstitutionFluoroquinolone precursors1-Cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolonesPotassium tert-butoxide
Domino Aza-annulation/Diels-Alder Cyclization2-(but-3-en-1-yn-1-yl)anilines, DienophilesCarbazoles/TetrahydrocarbazolesSilver catalyst

Stereoselective and Diastereoselective Synthesis of Cyclopropyl-Aniline Systems

The control of stereochemistry is a critical aspect of synthesizing complex cyclopropyl-aniline systems, leading to the development of sophisticated methodologies.

Formal Nucleophilic Substitution of Chiral Bromocyclopropanes

A significant strategy for the diastereoselective synthesis of cyclopropyl amines involves the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.com This reaction proceeds through a base-assisted dehydrohalogenation to form a highly reactive cyclopropene (B1174273) intermediate, which then undergoes nucleophilic addition. mdpi.com When anilines are used as nucleophiles, this method yields enantiomerically enriched cyclopropyl amines. mdpi.comcore.ac.uk

The diastereoselectivity of this process can be influenced by the steric hindrance of the aniline nucleophile. For instance, using an aniline with an ethyl substituent at the nitrogen atom significantly improves the diastereoselectivity compared to an N-methylaniline. mdpi.com This methodology provides access to densely functionalized cyclopropylamine derivatives with defined stereochemistry. researchgate.net

Aniline Nucleophile Diastereomeric Ratio (dr) Yield
N-methylaniline3:155%
p-Flouro-N-methylanilineSimilar to N-methylanilineSimilar to N-methylaniline
N-ethylaniline13:1-

Control of Stereochemistry in Cyclopropylamine Formation via Nucleophilic Addition to Cyclopropenes

The nucleophilic addition to cyclopropenes is another powerful method for the stereocontrolled synthesis of cyclopropylamines. The carbometalation of cyclopropenes, followed by trapping with an electrophile, allows for the creation of polysubstituted cyclopropanes as single diastereomers. acs.orgnih.gov The use of electrophilic aminating reagents can lead to the formation of enantiomerically enriched cyclopropylamine derivatives. acs.orgnih.gov

The regioselectivity of the addition to sp2-monosubstituted cyclopropenes generally favors the formation of the least substituted organometallic intermediate. acs.org Furthermore, the diastereoselectivity of the nucleophilic addition is often controlled by the facial preference of the attack, which can be influenced by existing stereocenters on the cyclopropene ring. acs.org For instance, in some systems, the nucleophile adds with an anti-diastereofacial preference relative to an aryl group on the cyclopropene. acs.orgnih.gov

Reactivity and Reaction Mechanisms of 2 Cyclopropyl 6 Methylaniline

Reactivity of the Amino Group

The reactivity of the amino group in 2-cyclopropyl-6-methylaniline is a key determinant of its chemical behavior. This functionality imparts nucleophilic and basic properties to the molecule, allowing it to participate in a variety of chemical transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Aniline (B41778) Ring

The aniline ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the amino group. wikipedia.orgdalalinstitute.com The amino group directs incoming electrophiles primarily to the ortho and para positions by stabilizing the intermediate arenium ion through resonance. wikipedia.orglibretexts.org

In the case of this compound, the positions ortho to the amino group are already substituted with a cyclopropyl (B3062369) and a methyl group. Therefore, electrophilic attack is directed to the para position (C4) and the remaining unsubstituted ortho position (C2 is occupied by the cyclopropyl group and C6 by the methyl group). The interplay between the activating amino group and the steric hindrance imposed by the ortho substituents governs the regioselectivity of these reactions. wikipedia.orglibretexts.org

The directing effects of the substituents can be summarized as follows:

Amino Group (-NH₂): Strongly activating and ortho, para-directing. wikipedia.orglibretexts.org

Methyl Group (-CH₃): Activating and ortho, para-directing.

Cyclopropyl Group: Can act as an activating group and is also ortho, para-directing.

The combination of these groups enhances the electron density at the para position, making it the most probable site for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position Activating/Deactivating Influence Directing Effect Predicted Outcome
C4 (para)Activated by -NH₂, -CH₃, and cyclopropyl groupspara to -NH₂Major product
C3/C5 (meta)Less activated compared to ortho and para positionsNot favoredMinor or no product

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. For instance, the reaction of this compound with an alkyl halide would yield the corresponding N-alkylated product. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. acs.org

N-Acylation: This involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide. For example, the reaction of this compound with cyclopropanecarbonyl chloride in the presence of a base like diisopropylethylamine (DIPEA) would produce the corresponding N-cyclopropylcarbonyl derivative. thieme-connect.com

Formation of Imine and Schiff Base Derivatives

Primary amines like this compound react with aldehydes and ketones to form imines, also known as Schiff bases. ajchem-a.comlibretexts.orgnih.gov This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

The general reaction is as follows: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O (where R' is the 2-cyclopropyl-6-methylphenyl group)

The formation of the C=N double bond is characteristic of imines. ajchem-a.comresearchgate.net The pH of the reaction medium is a critical factor; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic that it protonates the amine reactant, rendering it non-nucleophilic. libretexts.org These imine derivatives can be stable compounds and are important intermediates in various organic syntheses. researchgate.net

Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group, a three-membered ring, is characterized by significant ring strain, which influences its reactivity. qmul.ac.uk

Ring-Opening Reactions: Mechanisms and Driving Forces

The high ring strain of the cyclopropyl group (approximately 28 kcal/mol) is a primary driving force for its ring-opening reactions. qmul.ac.ukacs.org These reactions can be initiated by various means, including electrophilic, nucleophilic, or radical pathways, leading to the formation of more stable, acyclic products. thieme-connect.comgrafiati.com

The cyclopropyl ring in N-cyclopropylanilines can undergo ring-opening upon one-electron oxidation of the nitrogen atom, forming a nitrogen radical cation. acs.orggrafiati.com This process is often irreversible due to the energetic gain from relieving the ring strain. acs.org

The mechanism is thought to proceed as follows:

Single Electron Transfer (SET): An initial single electron transfer from the N-cyclopropylaniline generates a radical cation. acs.orgacs.org

Ring Opening: The resulting radical cation undergoes a rapid and irreversible ring-opening to form a more stable distonic radical cation, where the charge and radical are separated. acs.orgnih.gov The rate of this ring-opening can be very fast. grafiati.comacs.org

Further Reactions: This distonic radical cation is a reactive intermediate that can undergo various downstream reactions, such as reacting with molecular oxygen. acs.org

Studies on related N-cyclopropylanilines have shown that the rate of this ring-opening is influenced by substituents on both the aniline and cyclopropyl rings. acs.orgacs.orgnih.gov For example, delocalization of the radical cation's spin and charge into the phenyl ring can slow down the ring-opening process. acs.orgnih.gov Conversely, radical-stabilizing groups on the cyclopropyl ring can accelerate it. acs.orgnih.gov

Acid-Catalyzed Ring Opening Pathways

While direct studies on the acid-catalyzed ring opening of this compound are not extensively detailed in the provided search results, the reactivity of related cyclopropyl systems under acidic conditions provides a basis for understanding potential pathways. Generally, acid-catalyzed cleavage of cyclopropane (B1198618) rings, particularly those activated by adjacent functionalities, proceeds under relatively mild conditions due to the inherent ring strain. libretexts.orgopenstax.org The process typically involves protonation of a nearby functional group, which in the case of this compound would be the amino group, or in related ketone analogs, the carbonyl oxygen. cdnsciencepub.comnih.gov

For cyclopropyl ketones, a proposed mechanism involves protonation of the ketone, followed by the formation of a carbocation intermediate, which then undergoes intermolecular nucleophilic attack. nih.gov In the context of this compound, protonation of the aniline nitrogen could potentially facilitate electronic shifts that weaken the cyclopropyl C-C bonds, making them susceptible to cleavage. The regiochemistry of such a ring-opening would be influenced by the substitution pattern of the cyclopropane ring and the nature of the attacking nucleophile. libretexts.orgopenstax.org In related systems like β,γ-unsaturated α-spirocyclopropyl ketones, acid-catalyzed cleavage in ethanol (B145695) leads to the formation of 2-(2-ethoxyethyl)cyclohex-2-en-1-ones. cdnsciencepub.comcdnsciencepub.com This suggests that in the presence of a nucleophilic solvent, the cyclopropane ring can open to incorporate the solvent molecule.

Homoconjugate Addition Reactions with Cyclopropyl Ketone Analogs

Homoconjugate addition is a characteristic reaction of cyclopropyl ketones, where a nucleophile attacks the cyclopropane ring, leading to its opening. This reactivity is attributed to the electronic communication between the carbonyl group and the cyclopropane ring. researchgate.net Studies on β,γ-unsaturated α-spirocyclopropyl ketones demonstrate that they undergo homoconjugate nucleophilic addition upon heating with nucleophiles like morpholine, resulting in cleavage of the cyclopropane ring. cdnsciencepub.comcdnsciencepub.com The rates of these reactions are sensitive to the stereochemistry of adjacent groups, with exo methylene (B1212753) compounds reacting much faster than their endo isomers. cdnsciencepub.comcdnsciencepub.com This is ascribed to factors like spiroactivation by both the carbonyl and exocyclic ethylenic groups, and torsional strain in the transition states for ring opening. cdnsciencepub.comcdnsciencepub.com

While this compound itself does not possess a ketone functionality for direct homoconjugate addition in this manner, analogous principles could apply to derivatives or metabolites where the aniline is transformed into a group that can activate the cyclopropane ring. For instance, the displaced thiolate anion from a related reaction was observed to ring-open a cyclopropane product via homoconjugate addition. acs.org Brønsted acid-catalyzed homoconjugate addition has also been reported for arylated cyclopropyl ketones with various organotrifluoroborates, yielding γ,γ-disubstituted ketones. nih.gov

Cyclopropyl Group as a Steric and Electronic Modulator of Reactivity

The cyclopropyl group in this compound plays a crucial role in modulating its reactivity through both steric and electronic effects.

Electronic Effects: The cyclopropyl group is known to possess unique electronic properties, behaving as a competent electron-donating group that can activate an attached phenyl ring. unl.pt This is due to the ability of the cyclopropane's molecular orbitals to conjugate with adjacent p-orbitals or π-systems. unl.pt This conjugation can stabilize adjacent positive charges even more effectively than a phenyl group. edubull.com The strained cyclopropane ring can enhance the electrophilicity at the aniline nitrogen, which could facilitate nucleophilic substitutions. However, studies on the dissociation of trans-2-phenylcyclopropane carboxylic acid have suggested that the cyclopropyl group may be incapable of transmitting electronic effects through conjugation in some contexts. unl.pt

Steric Effects: The ortho-substituted cyclopropyl group, along with the adjacent methyl group, introduces significant steric hindrance around the aniline nitrogen. rsc.org This steric bulk can limit the accessibility of the nitrogen atom, potentially hindering reactions such as Pd-catalyzed couplings. Conversely, this steric hindrance can also be exploited to control regioselectivity in certain reactions. rsc.org For example, in the synthesis of C6-alkylated indoles from 2-alkynylanilines, the steric effect of a large phosphorus ylide nucleophile, in conjunction with the C2 alkyne group, directs the nucleophilic addition away from the C3 position. rsc.org

Mechanistic Investigations of Oxidative Transformations

The oxidative metabolism of this compound is a critical area of study, particularly concerning the role of cytochrome P450 enzymes. These enzymes are central to the metabolism of a vast array of xenobiotics. uniroma1.it

Cytochrome P450-Catalyzed Oxidations and N-Dealkylation Mechanisms

The oxidation of N-alkyl-N-cyclopropyl aromatic amines by cytochrome P450 (P450) enzymes is a complex process with competing mechanistic pathways. psu.eduacs.org A long-standing debate revolves around whether the initial step proceeds via a single electron transfer (SET) or a hydrogen atom transfer (HAT) mechanism. nih.gov

The SET mechanism involves the initial oxidation of the amine to an amine radical cation. psu.educore.ac.uk Subsequent fragmentation of the cyclopropane ring in this radical cation can lead to ring-opened products. researchgate.net However, several studies provide evidence against the SET mechanism in P450-catalyzed reactions of cyclopropylamines. For instance, the P450-catalyzed oxidation of N-cyclopropyl-N-methylaniline produces the ring-intact metabolite, cyclopropanone (B1606653) hydrate, and does not inactivate the enzyme, which argues against a SET pathway that would lead to ring-opened products. acs.orgacs.org

The alternative HAT mechanism involves the abstraction of a hydrogen atom from a C-H or N-H bond by the active oxygen species of P450. nih.govcore.ac.uk This is now widely considered the more likely pathway for many P450-catalyzed amine oxidations. nih.govcore.ac.uknih.gov Theoretical studies on the N-dealkylation of N-cyclopropyl-N-methylaniline support a HAT mechanism for the rate-limiting Cα–H activation step. rsc.org

Hydrogen Abstraction Pathways in Oxidation

In the context of the HAT mechanism for P450-catalyzed oxidation of this compound and its analogs, hydrogen abstraction can occur at several positions.

Abstraction from Cα of the Cyclopropyl Group: Hydrogen abstraction from the carbon atom of the cyclopropyl ring attached to the nitrogen leads to a carbon-centered radical. This pathway has been considered but is often less favored. core.ac.uk

Abstraction from the N-Alkyl Group: In N-alkylated analogs, hydrogen abstraction from the α-carbon of the alkyl group is a key step in N-dealkylation. frontiersin.orgopen.ac.uk This forms a carbon-centered radical that can then lead to a carbinolamine intermediate. frontiersin.org

Abstraction from the N-H Bond: For secondary cyclopropylamines, hydrogen abstraction from the N-H bond can occur, forming a neutral aminyl radical. acs.orgcore.ac.uknih.gov This radical can undergo rapid ring-opening, which can lead to either enzyme inactivation or the formation of ring-opened metabolites. acs.orgcore.ac.uknih.gov

Computational studies on N-cyclopropyl-N-methylaniline indicate that the regioselectivity of hydrogen abstraction is influenced by the electronic properties of the substrate and the polarity of the enzyme's active site. rsc.org The unique πPh-πC-N conjugated system in such molecules can give the transition state a polar character, allowing the protein environment to significantly affect which hydrogen is abstracted. rsc.org

Formation and Decomposition of Carbinolamine Intermediates

Following hydrogen abstraction from a C-H bond adjacent to the nitrogen, the resulting carbon-centered radical can recombine with the hydroxyl group from the P450 active site to form a carbinolamine (also known as N-hydroxyalkyl) intermediate. nih.govfrontiersin.orgopen.ac.uk This carbinolamine is a key intermediate in the N-dealkylation pathway. rsc.org

The formation of a non-rearranged carbinolamine intermediate is a hallmark of the conventional C-hydroxylation mechanism and argues against a SET pathway that would lead to rearranged or ring-opened products prior to oxygen addition. acs.orgacs.orgnih.gov The subsequent decomposition of the carbinolamine intermediate is typically a non-enzymatic process that occurs in the aqueous environment. rsc.orgfrontiersin.org This decomposition involves the cleavage of the C-N bond, leading to the final dealkylated amine and a carbonyl compound (e.g., formaldehyde (B43269) or cyclopropanone). rsc.org Water-assisted proton transfer is believed to facilitate this decomposition. rsc.org The formation of the ring-intact product, cyclopropanone, from the decomposition of the corresponding carbinolamine provides strong evidence for the HAT mechanism and explains the inability of certain N-cyclopropyl-N-methylanilines to inactivate P450 during their N-decyclopropylation. acs.orgrsc.org

Regioselectivity in N-Dealkylation Processes

The N-dealkylation of N-substituted anilines, particularly those bearing different alkyl groups, presents a question of regioselectivity. In the context of cytochrome P450 (P450) catalyzed oxidation, studies on the model compound N-cyclopropyl-N-methylaniline provide significant insight into the factors governing which alkyl group is cleaved. This process typically involves two main steps: a Cα–H hydroxylation on one of the N-substituents to form a carbinolamine intermediate, followed by the decomposition of this intermediate to yield an aldehyde (or ketone) and a dealkylated aniline. rsc.orgnih.gov

Theoretical investigations using density functional theory (DFT) have shown that the P450-catalyzed N-dealkylation of N-cyclopropyl-N-methylaniline exhibits a clear preference for N-demethylation over N-decyclopropylation. rsc.orgnih.gov This outcome is noteworthy because the bond dissociation energy (BDE) of the Cα–H bond on the methyl group is actually higher than that on the cyclopropyl group, which would typically suggest the opposite preference. rsc.orgnih.gov

The observed regioselectivity is attributed to the unique electronic structure of the tertiary amine, which possesses a πPh-πC-N conjugated system. rsc.org This electron delocalization gives the transition state of the reaction a significant polar character. rsc.orgnih.gov Consequently, the polarity and hydrogen-bonding capabilities of the surrounding environment, such as the protein pocket of the P450 enzyme, can strongly influence the reaction's regioselectivity, favoring the pathway of N-demethylation. rsc.org The rate-limiting step is the initial Cα–H activation, which proceeds via a hydrogen atom transfer (HAT) mechanism. rsc.orgnih.gov Importantly, the N-decyclopropylation pathway leads to the formation of cyclopropanone, which remains ring-intact, explaining why N-cyclopropyl-N-methylaniline does not act as an inactivator of P450 during this process. rsc.orgnih.govnih.gov

Table 1: Regioselectivity in P450-Catalyzed N-Dealkylation of N-Cyclopropyl-N-methylaniline

Feature N-Demethylation N-Decyclopropylation
Major Product N-cyclopropylaniline N-methylaniline
Byproduct Formaldehyde Cyclopropanone (as hydrate)
Observed Preference Preferred Pathway rsc.orgnih.gov Disfavored Pathway rsc.orgnih.gov
Mechanistic Step Cα–H hydroxylation on methyl group rsc.org Cα–H hydroxylation on cyclopropyl group rsc.org
Influencing Factors πPh-πC-N conjugation, polarity of enzyme active site rsc.org Higher C-H Bond Dissociation Energy (BDE) on methyl group would suggest this path, but it is not favored rsc.orgnih.gov
P450 Inactivation No inactivation observed nih.gov No inactivation observed nih.gov

Single Electron Transfer (SET) Mechanisms in Cyclopropylamine (B47189) Oxidation

The oxidation of cyclopropylamines has been a subject of extensive mechanistic study, with two primary pathways proposed: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.orgnih.gov The SET mechanism involves the initial one-electron oxidation of the amine's nitrogen atom to form a nitrogen-centered radical cation (an aminium radical). frontiersin.org In the case of a cyclopropylamine, this radical cation is highly unstable and can undergo rapid cleavage of the strained cyclopropane ring. frontiersin.orgkuleuven.be This ring-opening process generates a distonic radical cation, where the radical and the charge are located on different atoms, typically resulting in a carbon-centered radical and an iminium ion. uark.edu

The formation of ring-opened products, such as 3-hydroxypropionaldehyde, has been considered a signature of the SET mechanism in the oxidation of cyclopropylamines. nih.gov However, the role of SET in cytochrome P450-catalyzed oxidations is debated. While some enzymatic systems, like horseradish peroxidase, oxidize N-cyclopropyl-N-methylaniline exclusively via a SET pathway leading to ring-opened products, P450-catalyzed oxidation of the same substrate yields primarily ring-intact products like cyclopropanone hydrate. nih.govnih.govku.edu This discrepancy suggests that P450 enzymes may favor a different mechanism, such as HAT. nih.gov

The rate of ring opening for the radical cation is a critical factor. For N-cyclopropyl-N-methylaniline, the rate constant for this process is relatively slow (4.1 × 10⁴ s⁻¹), which can be attributed to the delocalization of the radical cation's spin and charge into the phenyl ring. acs.org This resonance stabilization of the ring-closed radical cation makes it less likely to undergo ring opening before other reactions, such as deprotonation, can occur. acs.org These findings indicate that while the SET mechanism is a viable pathway for cyclopropylamine oxidation, its prevalence in P450-mediated reactions is highly dependent on the specific substrate and enzymatic environment, with evidence often pointing towards a conventional HAT mechanism. nih.gov

Table 2: Comparison of HAT and SET Mechanisms in Cyclopropylamine Oxidation

Feature Hydrogen Atom Transfer (HAT) Single Electron Transfer (SET)
Initial Step Abstraction of a hydrogen atom from a C-H or N-H bond nih.gov Removal of a single electron from the nitrogen atom frontiersin.org
Key Intermediate Carbon-centered or nitrogen-centered radical frontiersin.orgnih.gov Aminium radical cation frontiersin.org
Fate of Cyclopropyl Ring Typically remains intact, leading to carbinolamine intermediates nih.gov Rapid ring-opening to form a distonic radical cation frontiersin.orguark.edu
Signature Products Ring-intact products (e.g., cyclopropanone) nih.govnih.gov Ring-opened products (e.g., 3-hydroxypropionaldehyde) nih.gov
Relevance to P450 Often proposed as the primary mechanism for N-dealkylation of cyclopropylamines nih.gov Debated; evidence suggests it is not the primary pathway in many P450-catalyzed reactions of N-aryl cyclopropylamines nih.govnih.gov

Transition Metal-Catalyzed Reactions Involving this compound

This compound is a valuable building block in organic synthesis, and its reactivity can be harnessed through various transition metal-catalyzed reactions, particularly cross-coupling and cycloaddition processes. These methods provide powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions are among the most important methods for the functionalization of anilines. The Buchwald-Hartwig amination, for example, enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate. A protocol for the monoarylation of cyclopropylamine itself has been developed using a palladium catalyst with a sterically demanding ylide-functionalized phosphine (B1218219) (YPhos) ligand. chemrxiv.org This type of methodology is directly applicable to the synthesis of more complex derivatives, including N-aryl versions of this compound.

Rhodium(I) catalysts have been employed in hetero-[5+2] cycloaddition reactions using cyclopropyl imines (derived from amines like this compound) and alkynes. nih.gov This process constructs seven-membered dihydroazepine rings, demonstrating a powerful application of the cyclopropyl group as a five-atom component in a catalytic cycle. The reaction proceeds with high efficiency and regioselectivity. nih.gov

Other transition metals like copper, iron, and cobalt are also used to catalyze a wide range of transformations including C-H functionalization, annulation, and dehydrogenative coupling reactions that could potentially involve aniline substrates. mdpi.comfrontiersin.org For instance, palladium-catalyzed Heck reactions could couple a halogenated version of the aniline with an alkene, while Suzuki couplings could form biaryl structures. lumenlearning.com These catalytic systems offer versatile and efficient pathways to synthesize complex molecules from precursors like this compound.

Table 3: Representative Transition Metal-Catalyzed Reactions

Reaction Type Catalyst/Ligand System Substrates Product Type Ref.
Buchwald-Hartwig Amination Palladium / Ylide-functionalized phosphine (YPhos) Cyclopropylamine + Aryl Chlorides N-Aryl Cyclopropylamines chemrxiv.org
Hetero-[5+2] Cycloaddition Rhodium(I) complex Cyclopropyl imine + Alkyne Dihydroazepines nih.gov
Heck Reaction (General) Palladium complex + Base Aryl Halide + Alkene Substituted Alkenes lumenlearning.com
Suzuki Coupling (General) Palladium complex + Base Aryl Halide + Organoborane Biaryl compounds lumenlearning.com

Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropyl 6 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-Cyclopropyl-6-methylaniline, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be employed to confirm its unique structure, characterized by a 1,2,3-trisubstituted aromatic ring bearing an amino, a methyl, and a cyclopropyl (B3062369) group.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic, amine, methyl, and cyclopropyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) reveal information about adjacent, non-equivalent protons.

The key predicted signals are:

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring are expected to appear in the range of δ 6.5-7.2 ppm. Due to the ortho and meta coupling, they would likely present as a complex multiplet or as distinct doublet and triplet signals. The electron-donating nature of the amino and alkyl groups would shift these protons upfield compared to unsubstituted benzene (δ 7.34 ppm).

Amine Protons (NH₂): The two protons of the primary amine group are anticipated to produce a broad singlet in the region of δ 3.5-4.5 ppm. The chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons (CH₃): The three protons of the methyl group attached to the aromatic ring would likely appear as a sharp singlet around δ 2.1-2.3 ppm.

Cyclopropyl Protons: The cyclopropyl group presents a more complex system. The single methine proton (CH) bonded to the aromatic ring is expected to be a multiplet in the δ 1.8-2.5 ppm region. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and would appear as two separate complex multiplets in the upfield region of δ 0.4-1.0 ppm.

Predicted ¹H NMR Data Table

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Ar-H (3H) 6.5 - 7.2 m 7.0 - 9.0 (ortho), 1.0 - 3.0 (meta)
NH₂ (2H) 3.5 - 4.5 br s N/A
Ar-CH (1H) 1.8 - 2.5 m 3.0 - 9.0
Ar-CH₃ (3H) 2.1 - 2.3 s N/A
Cyclopropyl-CH₂ (4H) 0.4 - 1.0 m 3.0 - 9.0

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are expected, as all carbon atoms are in unique chemical environments.

The predicted signals are:

Aromatic Carbons (C-Ar): Six signals are expected for the aromatic carbons. The carbon atom attached to the amino group (C-NH₂) is predicted to be the most shielded, appearing around δ 140-145 ppm. The carbons bearing the cyclopropyl and methyl groups would appear in the δ 125-135 ppm range, while the unsubstituted aromatic carbons would be found between δ 115-130 ppm.

Methyl Carbon (CH₃): The methyl carbon signal is expected in the aliphatic region, around δ 17-22 ppm.

Cyclopropyl Carbons: The cyclopropyl group carbons would appear significantly upfield. The methine carbon (CH) attached to the ring is predicted around δ 15-20 ppm, while the two equivalent methylene carbons (CH₂) would be found at approximately δ 5-12 ppm.

Predicted ¹³C NMR Data Table

Carbon Type Predicted Chemical Shift (δ, ppm)
C-NH₂ 140 - 145
C-CH₃ 125 - 135
C-Cyclopropyl 130 - 140
CH (Aromatic) 115 - 130
CH (Cyclopropyl) 15 - 20
CH₂ (Cyclopropyl) 5 - 12
CH₃ (Methyl) 17 - 22

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are essential.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate carbon signals. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 spectrum would exclusively show signals for CH carbons. This would help distinguish the aromatic CHs, the cyclopropyl CH, the methyl CH₃, and the cyclopropyl CH₂s.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Key expected correlations include those between the aromatic protons, and crucially, between the cyclopropyl methine proton and the cyclopropyl methylene protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the aromatic proton signals between δ 6.5-7.2 ppm would correlate with the aromatic carbon signals between δ 115-130 ppm, and the methyl proton singlet would correlate to the methyl carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H bonds of the amine, C-H bonds of the aromatic and aliphatic groups, and C=C bonds of the aromatic ring.

Key predicted FT-IR absorption bands include:

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and cyclopropyl groups would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretching: One or more sharp bands between 1500 and 1620 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.

N-H Bending: A strong band around 1600-1640 cm⁻¹ is expected due to the scissoring vibration of the NH₂ group.

C-N Stretching: This vibration is expected in the region of 1250-1350 cm⁻¹.

Predicted FT-IR Data Table

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amine) Asymmetric & Symmetric Stretch 3300 - 3500 Medium
C-H (Aromatic) Stretch 3000 - 3100 Medium-Weak
C-H (Aliphatic) Stretch 2850 - 3000 Medium
C=C (Aromatic) Stretch 1500 - 1620 Strong-Medium
N-H (Amine) Bending (Scissoring) 1600 - 1640 Strong
C-N Stretch 1250 - 1350 Medium

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H are strong in IR, non-polar, symmetric bonds often produce strong signals in Raman spectra.

Key predicted Raman signals include:

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are expected to be strong and sharp.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are readily observed in the 2800-3100 cm⁻¹ region and are typically strong.

Cyclopropyl Ring Breathing: A characteristic and often intense band for the cyclopropane (B1198618) ring breathing vibration is expected around 1200 cm⁻¹.

Skeletal Deformations: The spectrum in the fingerprint region (<1500 cm⁻¹) would contain numerous bands corresponding to the complex bending and stretching vibrations of the entire molecular skeleton, providing a unique fingerprint for the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and deducing its structural features through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion and Fragmentation Patterns

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This technique is highly effective for analyzing complex mixtures and confirming the identity of individual components. ncsu.edu In the analysis of this compound, LC-MS is used to identify the molecular ion and study its characteristic fragmentation patterns. doi.org

Upon ionization, typically through electrospray ionization (ESI), the this compound molecule forms a molecular ion ([M+H]⁺). The mass of this ion corresponds to the molecular weight of the compound plus the mass of a proton. Subsequent fragmentation of this molecular ion within the mass spectrometer provides valuable structural information. uni-saarland.de

A common fragmentation pathway for compounds containing a cyclopropyl group involves the cleavage of the cyclopropane ring. For cyclopropane itself, the molecular ion is often the base peak, and loss of a hydrogen atom can lead to the formation of a stable allyl cation (m/z 41). msu.edu In the case of this compound, fragmentation may involve the loss of the cyclopropyl group or rearrangements involving the aniline (B41778) ring and the methyl group. The resulting fragment ions are detected and their mass-to-charge ratios are recorded, creating a mass spectrum that serves as a molecular fingerprint. docbrown.info

Table 1: Predicted LC-MS Fragmentation Data for this compound

Fragment IonProposed Structurem/z (Predicted)
[M+H]⁺C₁₀H₁₄N⁺148.1121
[M+H - CH₃]⁺C₉H₁₁N⁺133.0886
[M+H - C₃H₅]⁺C₇H₉N⁺107.0730
[C₃H₅]⁺Cyclopropyl cation41.0386

This table presents predicted data based on common fragmentation patterns of similar structures and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. rsc.org Unlike nominal mass spectrometry, which provides integer mass values, HRMS can measure mass-to-charge ratios to four or more decimal places. msu.edu This high level of precision allows for the calculation of a unique elemental formula for a given mass. uni-saarland.de

For this compound (C₁₀H₁₃N), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high accuracy. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. rsc.org

Table 2: HRMS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)
[C₁₀H₁₃N + H]⁺148.1121

This table shows the calculated exact mass for the protonated molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. masterorganicchemistry.com The wavelengths at which these absorptions occur are related to the electronic structure of the molecule, particularly the extent of conjugation. uomustansiriyah.edu.iq

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the aniline chromophore. The aniline molecule itself exhibits two main absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm. These bands arise from π → π* transitions within the benzene ring. units.it

Table 3: Typical UV-Vis Absorption Data for Substituted Anilines

ChromophoreTransitionTypical λmax (nm)Solvent
Anilineπ → π* (E-band)~235Ethanol (B145695)
Anilineπ → π* (B-band)~285Ethanol

This table provides typical absorption data for the parent aniline chromophore for reference.

X-ray Crystallography: Elucidation of Solid-State Molecular Structure and Conformation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By analyzing the diffraction pattern produced when X-rays pass through a single crystal of the compound, a detailed model of the molecular structure can be generated. tugraz.at This model includes bond lengths, bond angles, and torsional angles, providing an unambiguous elucidation of the molecule's conformation in the solid state. rigaku.com

A single-crystal X-ray diffraction study of this compound would reveal the exact spatial relationship between the cyclopropyl group, the methyl group, and the aniline ring. researchgate.net It would provide precise measurements of the C-C bond lengths within the strained cyclopropyl ring and the C-N bond length of the aniline moiety. Furthermore, the analysis would determine the planarity of the benzene ring and the orientation of the amino group and the alkyl substituents relative to the ring. libretexts.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. tugraz.at

Table 4: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (ų)Hypothetical Value
Z4

This table presents a hypothetical set of crystallographic parameters for illustrative purposes, as specific experimental data for this compound was not found in the search results.

Computational and Theoretical Chemistry Studies on 2 Cyclopropyl 6 Methylaniline

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

No published data is available.

Ab Initio Methods for Prediction of Molecular Properties

No published data is available.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical NMR Chemical Shift Calculations and Validation

No published data is available.

Vibrational Frequency Calculations, Scaling, and Comparison with Experimental Spectra

No published data is available.

Reaction Mechanism Elucidation through Computational Modeling

No published data is available.

Transition State Analysis and Reaction Energy Profiles

Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the reaction mechanisms involving cyclopropylamines. A notable study investigated the N-dealkylation of a closely related compound, N-cyclopropyl-N-methylaniline, catalyzed by the enzyme Cytochrome P450. rsc.orgnih.gov This reaction proceeds in two main steps: first, a Cα-H hydroxylation on a substituent attached to the nitrogen to form a carbinolamine complex, and second, the decomposition of this complex. rsc.orgnih.gov

Calculations revealed that the initial Cα-H activation is the rate-limiting step, proceeding as an isotope-sensitive hydrogen atom transfer (HAT). rsc.orgnih.gov A key finding is the character of the transition state. Due to a unique πPh-πC-N conjugated system within the molecule, the transition state exhibits a significant polar character. rsc.orgnih.gov This polarity is crucial for understanding the reaction's regioselectivity, as environmental factors can interact with this polar transition state to influence the reaction pathway. rsc.orgnih.gov The decomposition of the resulting carbinolamine intermediate is described as a water-assisted proton-transfer process when occurring in a non-enzymatic environment. rsc.orgnih.gov

Reaction StepMethodKey Finding
N-dealkylationDensity Functional Theory (DFT)Rate-limiting step is Cα-H activation (a hydrogen atom transfer). rsc.orgnih.gov
N-dealkylationDensity Functional Theory (DFT)Transition state possesses a polar character due to a πPh-πC-N conjugated system. rsc.orgnih.gov
Carbinolamine DecompositionDensity Functional Theory (DFT)Occurs via a water-assisted proton-transfer mechanism in non-enzymatic settings. rsc.orgnih.gov

Investigation of Spin-Selective Mechanisms

The same DFT study on the N-dealkylation of N-cyclopropyl-N-methylaniline by Cytochrome P450 provided significant insights into the spin-state-dependent reactivity. rsc.orgrsc.org The Cα-H hydroxylation step was shown to proceed via a spin-selective mechanism (SSM). rsc.orgnih.gov The calculations demonstrated that the reaction occurs predominantly on the low-spin (LS) doublet state of the active species. rsc.orgnih.gov This is a contrast to some other P450-catalyzed hydroxylations which can exhibit two-state reactivity involving both low-spin and high-spin states. rsc.org The preference for the low-spin pathway highlights the specific electronic interactions between the substrate and the enzyme's active site that dictate the reaction's course. rsc.org

Environmental Effects on Reaction Regioselectivity

One of the most significant findings from the computational analysis of N-cyclopropyl-N-methylaniline dealkylation is the profound influence of the environment on the reaction's regioselectivity. rsc.orgnih.gov In the gas phase, the reaction shows competition between N-demethylation and N-decyclopropylation. However, the enzymatic environment, specifically the protein pocket of Cytochrome P450, dramatically shifts this balance. rsc.orgnih.gov

The bulk polarity and hydrogen-bonding capabilities within the protein pocket preferentially stabilize the more polar transition state, which leads to a clear preference for N-demethylation. rsc.orgnih.gov This theoretical observation aligns with experimental results and is particularly noteworthy because it contradicts the expected outcome based on bond dissociation energies (BDE), as the Cα–H bond on the methyl group is stronger than that on the cyclopropyl (B3062369) group. rsc.orgnih.gov This demonstrates that the polar character of the transition state, arising from the molecule's unique electronic structure, is a more dominant factor than bond strength in determining the reaction's outcome within a polar, enzymatic environment. rsc.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior and conformational dynamics of molecules. chemmethod.comnih.gov These simulations can provide insights into how molecules like 2-Cyclopropyl-6-methylaniline and its derivatives behave in different environments, such as in various solvents or when bound to a biological target. chemmethod.comchemmethod.com

By simulating the movement of atoms over time, MD can reveal the stable conformations a molecule can adopt, the transitions between these conformations, and the influence of solvent molecules on its structure and flexibility. nih.gov For instance, MD simulations of aniline (B41778) derivatives can be used to scan the potential energy surface to identify low-energy conformations that serve as starting points for more detailed quantum mechanical calculations. scispace.com In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex, showing how the ligand and the protein's binding site might adjust to each other over time. chemmethod.comchemmethod.com Simulations can confirm the stability of binding poses predicted by molecular docking and reveal local conformational changes in the binding pocket. chemmethod.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (focused on chemical interactions)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational methods central to modern drug design and chemical research. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijlpr.comnih.govresearchgate.net These models use molecular descriptors—numerical values that characterize properties like lipophilicity (logP), electronic effects (Hammett constants), and molecular shape—to predict the activity of new, unsynthesized compounds. nih.govtsijournals.com

Molecular docking, on the other hand, is a simulation method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jddtonline.infoekb.eg It is used to understand the binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a structural basis for observed biological activity. nih.govresearchgate.net

Ligand-Biomacromolecule Interaction Modeling (e.g., DNA gyrase, focusing on binding modes)

Molecular docking studies have been employed to investigate how derivatives containing the this compound scaffold might interact with biological targets like DNA gyrase. nih.gov DNA gyrase is a crucial bacterial enzyme and a validated target for antibacterial drugs. ekb.eg

In one study, a series of triazole-based hybrids were synthesized, including 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-6-methylaniline. nih.gov Molecular docking of these compounds into the active site of S. aureus DNA gyrase (PDB ID: 2XCT) was performed to understand their potential mechanism of action. The docking results showed that these compounds could fit into the enzyme's active site with high affinity, in some cases greater than the reference drug ciprofloxacin. nih.gov The conformations of the key 2-(1,2,4-triazol-5-yl)aniline fragment were found to be very similar across the series, occupying a space analogous to the quinoline (B57606) core of ciprofloxacin. nih.gov This spatial arrangement allows for numerous favorable interactions with amino acid residues and nucleotides in the active site. nih.gov

Compound/LigandTargetKey InteractionsBinding Affinity (kcal/mol)
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-6-methylaniline derivativeS. aureus DNA gyrase (2XCT)Hydrogen bonds, van der Waals interactions, π-alkyl interactions. nih.gov-5.6 to -9.2 (for the series) nih.gov
Ciprofloxacin (Reference)S. aureus DNA gyrase (2XCT)Hydrogen bonds with SER1048 and ARG458; interaction with DC13. nih.gov-6.7 nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound derivatives are crucial for their chemical reactivity and biological activity. Computational methods, combined with experimental techniques like X-ray crystallography, provide detailed information on these aspects.

A study on 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, a closely related structure, revealed specific conformational features through X-ray analysis. nih.gov The amino group was found to have a pyramidal configuration. nih.gov The cyclopropyl fragment was oriented such that the C2–H bond was syn-periplanar to the C1–N3 endocyclic bond, with a specific torsion angle of 11.6°. nih.gov In the crystal structure, molecules formed chains through intermolecular hydrogen bonds (N3–H···N1′). nih.gov Furthermore, some derivatives in this series were predicted to form intramolecular hydrogen bonds, which can stabilize the molecule in a more favorable conformation for binding to a receptor. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental framework in computational and theoretical chemistry used to predict and explain the chemical reactivity of molecules. taylorandfrancis.comnumberanalytics.com The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). taylorandfrancis.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. physchemres.orgschrodinger.com A smaller HOMO-LUMO gap generally implies a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

While specific computational studies detailing the precise energy values of the frontier orbitals for this compound are not prevalent in the surveyed literature, its reactivity can be predicted by analyzing the electronic effects of its constituent parts: the aniline ring, the electron-donating methyl group, and the unique cyclopropyl substituent.

The reactivity of this compound is significantly influenced by the electronic contributions of its substituents. The aniline core itself possesses a nitrogen atom with a lone pair of electrons that delocalizes into the aromatic π-system, raising the energy of the HOMO and activating the ring towards electrophilic substitution. The addition of a methyl group at the 6-position, an ortho-position to the amino group, further enhances this effect through induction and hyperconjugation, pushing more electron density into the ring and increasing the HOMO energy.

The HOMO of this compound is anticipated to be a π-orbital with significant electron density distributed across the nitrogen atom and the aromatic ring. The LUMO is expected to be the corresponding π* antibonding orbital. The electron-rich nature of the molecule suggests it will primarily react as a nucleophile in chemical transformations. Electrophilic attack is most likely to occur at the para-position (C4) of the ring, which is electronically activated by both the amino and alkyl substituents and is sterically more accessible than the heavily substituted ortho-positions.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

OrbitalPredicted Energy Level (Relative to Aniline)Key Contributing MoietiesPredicted Reactivity Role
HOMO HigherNitrogen lone pair, Aromatic π-system, Cyclopropyl group, Methyl groupElectron Donor (Nucleophile)
LUMO Lower / Slightly ModifiedAromatic π-systemElectron Acceptor (Electrophile)
HOMO-LUMO Gap SmallerN/AHigher Reactivity

Derivatives and Analogs of 2 Cyclopropyl 6 Methylaniline: Synthesis and Chemical Reactivity

Design Principles for Structural Modification and Derivative Creation

The structural modification of 2-cyclopropyl-6-methylaniline is guided by fundamental principles of organic chemistry, primarily the electronic and steric properties of its constituent functional groups. The aniline (B41778) core contains a strongly activating amino group (-NH₂) which donates electron density into the aromatic ring through resonance, and two ortho substituents: a methyl group (-CH₃) and a cyclopropyl (B3062369) group.

Electronic Effects: The amino group is a powerful activating group, directing electrophilic aromatic substitution to the positions ortho and para to it. wikipedia.org The donated electron density is concentrated at the carbon atoms in positions 2, 4, and 6. wikipedia.org However, since the 2- and 6-positions are already substituted, electrophilic attack on the aromatic ring is strongly directed to the 4-position (para). Both the methyl and cyclopropyl groups are also weakly activating and ortho-, para-directing through an inductive effect. Their combined electronic influence further enhances the nucleophilicity of the aromatic ring, particularly at the C4 position.

Steric Effects: The presence of two bulky substituents, cyclopropyl and methyl, ortho to the amino group creates significant steric hindrance. This congestion influences the reactivity of both the amino group and the aromatic ring.

N-Substitution: The steric hindrance around the nitrogen atom can impede the approach of bulky electrophiles or alkylating agents, potentially requiring more forcing reaction conditions or specialized catalytic systems for N-alkylation or N-arylation. nih.gov

Ring Substitution: Steric hindrance from the ortho groups can protect the adjacent ring positions from attack. However, for electrophilic aromatic substitution, this effect reinforces the electronic preference for reaction at the less hindered C4 position. youtube.com

Controlling Reactivity: A key design principle, particularly for reactions on the aromatic ring, involves modulating the reactivity of the highly activating amino group. The strong activation can lead to undesirable side reactions, such as over-substitution (e.g., polysubstitution) during halogenation. chemistrysteps.com A common strategy to mitigate this is the temporary conversion of the amino group into an amide via acetylation. The resulting acetamido group is still an ortho-, para-director but is significantly less activating because the nitrogen lone pair is delocalized into the carbonyl group. This modification prevents over-substitution and the bulky acetyl group further enhances the steric preference for substitution at the para position. chemistrysteps.com

Synthesis of N-Substituted this compound Derivatives

The introduction of alkyl and aryl groups at the nitrogen atom of this compound can be achieved through various catalytic methods designed to overcome the steric hindrance of the 2,6-disubstituted aniline core.

One effective approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents. This atom-economic process typically involves a transition metal catalyst, such as iridium or ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands. nih.govresearchgate.net The reaction proceeds via the oxidation of the alcohol to an aldehyde, followed by condensation with the aniline to form an imine, which is then reduced by the metal hydride species generated in the initial oxidation step. nih.gov Water is the only byproduct. researchgate.net

Another method employs primary amines as alkylating agents, mediated by a heterogeneous palladium on charcoal (Pd/C) catalyst. organic-chemistry.org This process involves the palladium-mediated oxidation of the primary amine to an imine, which then reacts with the aniline, eliminating ammonia. organic-chemistry.org The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling. organic-chemistry.org For the introduction of simpler alkyl groups like methyl, methanol can be used as the methylating agent with similar catalyst systems. researchgate.net

Direct N-alkylation can also be accomplished using alkyl halides in the presence of a solid-supported base, such as cesium fluoride on Celite (CsF-Celite), in a polar aprotic solvent like acetonitrile. This method is effective for a wide range of nitrogen-containing compounds and generally yields the N-alkylated product exclusively. researchgate.net

Table 1: Selected Methods for N-Alkylation of Anilines

Alkylating AgentCatalyst/Base SystemSolventKey FeaturesReference
Alcohols (e.g., Benzyl alcohol)NHC-Ir(III) or NHC-Ru(II) complexes / KOtBuSolvent-freeHigh atom economy; water is the only byproduct. Effective for sterically hindered anilines. nih.gov
Primary AminesPalladium on charcoal (Pd/C)THFHeterogeneous catalyst is reusable; ammonia is the only byproduct. organic-chemistry.org
Alkyl Halides (e.g., Benzyl bromide)Cesium fluoride-Celite (CsF-Celite)AcetonitrileSolid-supported base simplifies workup; high selectivity for N-alkylation. researchgate.net

Creating a direct linkage between the nitrogen atom of this compound and a heterocyclic ring is a valuable strategy for synthesizing complex derivatives. These modifications can be achieved by treating the aniline as a nucleophile that attacks an appropriately functionalized heterocycle.

For instance, the synthesis of N-benzylated 2-arylbenzimidazoles has been achieved by reacting the parent N-H benzimidazole with benzyl bromide in the presence of a base like sodium hydroxide in DMSO. researchgate.net A similar strategy could be adapted by using a suitably activated this compound derivative or by reacting the parent aniline with a heterocyclic partner containing a good leaving group.

A more general and widely applicable method for forming N-heterocyclic linkages is the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click chemistry" approach can be used to link an aniline, modified to contain either an azide or an alkyne, with a heterocyclic partner bearing the complementary functional group. For example, N(9)-alkylated-2-amino-6-azidopurines are key intermediates that can be reacted with various terminal alkynes via CuAAC to form 6-triazolylpurine derivatives. beilstein-journals.org This strategy could be applied to this compound by first introducing an azide or alkyne tether to the aniline nitrogen, followed by cycloaddition with a functionalized heterocycle.

Table 2: Synthetic Approaches for N-Heterocyclic Modifications

HeterocycleSynthetic MethodReaction DetailsReference
BenzimidazoleNucleophilic SubstitutionAlkylation of N-H benzimidazoles with alkyl halides in the presence of a base (e.g., NaOH in DMSO). researchgate.net
1,2,3-TriazoleCopper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Reaction between an azide-functionalized aniline and a terminal alkyne (or vice-versa) in the presence of a Cu(I) catalyst. beilstein-journals.org
PurineNucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group (e.g., azido or halo group) on the purine ring by the aniline nitrogen. beilstein-journals.org

Synthesis of Ring-Substituted this compound Derivatives

Electrophilic halogenation of the aromatic ring of this compound is strongly influenced by the directing effects of the substituents. The powerful activating and ortho-, para-directing amino group, combined with the weaker directing effects of the alkyl groups, overwhelmingly favors substitution at the C4 (para) position. However, the high reactivity of the aniline ring can lead to polyhalogenation and other side reactions. chemistrysteps.comprepchem.com

To achieve selective monohalogenation, particularly bromination, the reactivity of the amino group is often attenuated by converting it to an N-acetyl derivative. Bromination of 2,6-dialkylanilines in glacial acetic acid is known to predominantly yield the 4-bromo product. prepchem.com The acetylation strategy enhances this selectivity by reducing the ring's activation and increasing steric hindrance, further disfavoring ortho-substitution. chemistrysteps.com

An alternative method for selective halogenation involves a temporary oxidation of the aniline. Treatment of N,N-dialkylanilines with an oxidant forms an N-oxide intermediate. Subsequent reaction with thionyl bromide (SOBr₂) or thionyl chloride (SOCl₂) at low temperatures can achieve highly regioselective para-bromination or ortho-chlorination, respectively. nih.gov For this compound, this method would be expected to yield the 4-bromo derivative.

Table 3: Methods for Regioselective Halogenation of Substituted Anilines

ReagentConditionsPrimary ProductKey FeaturesReference
Br2Glacial acetic acid4-Bromo-2,6-dialkylanilineDirect bromination, favors para-substitution. prepchem.com
Br21. Acetic anhydride 2. Br2 3. Hydrolysis4-Bromo-2,6-dialkylanilineAmide protection prevents over-substitution and enhances para-selectivity. chemistrysteps.com
1. Oxidant (e.g., m-CPBA) 2. Thionyl bromide (SOBr2)Low temperature4-Bromo-N,N-dialkylanilineN-Oxide intermediate allows for highly selective para-bromination. nih.gov

The introduction of other functional groups onto the aromatic ring of this compound requires methods compatible with the existing substituents and is governed by the same regiochemical principles.

Formylation: The direct introduction of a formyl group (-CHO) onto an activated aromatic ring can be accomplished through reactions such as the Vilsmeier-Haack or Gatterman-Koch reaction. youtube.com Given the electronic properties of this compound, formylation is expected to occur at the C4 position. The Vilsmeier-Haack reaction, which uses a phosphoryl chloride/dimethylformamide (DMF) mixture, is a common choice for activated aromatic systems.

Trifluoromethylation: Direct trifluoromethylation of an electron-rich aniline ring is challenging. However, modern synthetic methods have been developed to achieve this. One approach involves the trifluoromethylarylation of alkenes, where an aniline is reacted with an alkene and a trifluoromethyl source in hexafluoroisopropanol (HFIP). This solvent-promoted reaction can lead to the selective functionalization of the aniline at the para position, incorporating a trifluoromethyl-containing moiety. rsc.org Another strategy involves photoredox catalysis, which can enable the direct C-H trifluoromethylation of alkenes using reagents like Umemoto's reagent, a process that could potentially be adapted for direct arene C-H functionalization under specific conditions. beilstein-journals.org

Table 4: Methods for Ring Functionalization of Anilines

Functional GroupReactionTypical ReagentsExpected RegioselectivityReference
Formyl (-CHO)Vilsmeier-HaackPOCl3, DMFPara (C4) youtube.com
Trifluoromethyl (-CF3)Photoredox CatalysisCF3 source (e.g., Umemoto's reagent), photocatalystDependent on specific catalytic cycle, para-selectivity often achievable. beilstein-journals.org
Trifluoromethyl-containing alkyl groupTrifluoromethylarylationAlkene, CF3 source, HFIP (solvent)Para (C4) rsc.org

Comparative Reactivity and Mechanistic Differences in Derivatives

The chemical behavior of derivatives of this compound is significantly modulated by the nature and position of substituents on the aromatic ring. These modifications alter the electronic environment of both the amine functional group and the cyclopropyl ring, leading to distinct differences in reactivity and reaction mechanisms.

The basicity of an aromatic amine is a direct measure of the availability of the nitrogen atom's lone pair of electrons to accept a proton. ncert.nic.in In derivatives of this compound, this property is heavily influenced by the electronic effects of other substituents on the benzene (B151609) ring.

Electron-donating groups (EDGs), such as alkyl (e.g., –CH₃) or alkoxy (e.g., –OCH₃) groups, increase the electron density on the nitrogen atom through inductive and resonance effects. ncert.nic.inpharmaguideline.comquora.com This enhanced electron density makes the lone pair more available for bonding with a proton, thereby increasing the basicity and nucleophilicity of the amine. pharmaguideline.com Conversely, electron-withdrawing groups (EWGs) like nitro (–NO₂), sulfonyl (–SO₃H), or halide (–X) groups pull electron density away from the aromatic ring and, consequently, from the nitrogen atom. ncert.nic.inquora.comyoutube.com This delocalization reduces the availability of the nitrogen's lone pair, resulting in decreased basicity and nucleophilicity. ncert.nic.in

For instance, a methoxy group at the para-position would be expected to significantly increase the basicity of the aniline derivative compared to a nitro group in the same position. quora.com The position of the substituent also plays a critical role; para-substituted anilines with electron-releasing groups are generally more basic than their ortho- and meta-substituted counterparts due to a combination of steric and electronic factors known as the para effect. pharmaguideline.comquora.com Ortho-substituted anilines, in particular, may exhibit lower basicity than expected due to steric hindrance, which can impede the approach of a proton to the nitrogen lone pair. quora.com

Substituent TypeExample GroupElectronic EffectEffect on Amine BasicityEffect on Nucleophilicity
Electron-Donating Group (EDG)–CH₃, –OCH₃Increases electron density on NitrogenIncreaseIncrease
Electron-Withdrawing Group (EWG)–NO₂, –Cl, –SO₃HDecreases electron density on NitrogenDecreaseDecrease
Halogen (ortho/para)–F, –ClInductive withdrawal, weak resonance donationDecreaseDecrease

The cyclopropyl group attached to the aniline nitrogen is susceptible to ring-opening reactions, particularly under oxidative conditions. hyphadiscovery.com This reactivity is initiated by the formation of a radical cation on the nitrogen atom, which then triggers the cleavage of the strained three-membered ring. researchgate.netacs.org The stability of this radical cation intermediate is a key factor determining the rate and facility of the ring-opening process, and it is directly influenced by the aromatic substituents.

Electron-donating groups on the aryl ring can stabilize the nitrogen radical cation through resonance. This stabilization makes the formation of the radical cation easier but slows down the subsequent, often irreversible, ring-opening step. By delocalizing the positive charge, EDGs reduce the driving force for the cleavage of the cyclopropane (B1198618) ring.

Conversely, electron-withdrawing groups destabilize the nitrogen radical cation. This lack of stabilization accelerates the rate of cyclopropyl ring-opening as the system seeks to relieve the localized positive charge and inherent ring strain through bond cleavage. nih.gov This leads to the formation of reactive ring-opened intermediates. hyphadiscovery.com Therefore, the trend in the rate of cyclopropyl ring-opening is often opposite to the trend in amine basicity.

This reactivity has been observed in the metabolism of drugs containing cyclopropylamine (B47189) moieties, where oxidation can lead to the formation of reactive ring-opened intermediates. hyphadiscovery.com The mechanism often involves radical formation and can be averted by modifying the substituents to improve metabolic stability. hyphadiscovery.com

Substituent Type on Aryl RingEffect on Nitrogen Radical Cation IntermediateImpact on Cyclopropyl Ring StabilityReactivity to Ring Opening
Electron-Donating Group (EDG)StabilizesIncreased (less reactive intermediate)Decreased Rate
Electron-Withdrawing Group (EWG)DestabilizesDecreased (more reactive intermediate)Increased Rate

Stereochemical Aspects and Diastereoselectivity in Derivative Synthesis

The synthesis of complex derivatives of this compound often involves the creation of new stereocenters, making stereochemical control a critical aspect. The inherent chirality of substituted cyclopropanes and the potential for creating new chiral centers on side chains demand synthetic methods that exhibit high diastereoselectivity.

The diastereoselectivity of reactions involving the synthesis or functionalization of the cyclopropane ring is influenced by several factors, including the steric bulk of the substituents on both the aniline and the reacting partner. In nucleophilic addition reactions to form substituted cyclopropylamines, the steric hindrance at the nitrogen terminus of the aniline nucleophile can have a profound effect on the diastereomeric ratio of the product. mdpi.com

For example, in a formal substitution of bromocyclopropanes with anilines, using an N-ethylaniline nucleophile resulted in a significantly higher diastereoselectivity (13:1 dr) compared to N-methylaniline (3:1 dr). mdpi.com This demonstrates that increasing the steric bulk on the nucleophile can effectively control the facial selectivity of the addition to a cyclopropene (B1174273) intermediate, leading to the preferential formation of one diastereomer. mdpi.com

Furthermore, catalyst-controlled reactions, such as metal-catalyzed cyclopropanations, can provide high levels of both diastereoselectivity and enantioselectivity. rochester.edunih.gov The choice of catalyst and ligands creates a specific chiral environment that directs the approach of the reactants, favoring the formation of a single stereoisomer. rochester.edu Computational studies and mechanistic experiments often reveal that torsional and steric interactions in the transition state are responsible for the observed high diastereoselectivities in such reactions. researchgate.net

Reaction TypeControlling FactorExampleObserved Outcome on DiastereoselectivityReference
Nucleophilic Addition to Cyclopropene intermediateSteric hindrance of nucleophileN-ethylaniline vs. N-methylanilineIncreased steric bulk led to higher diastereomeric ratio (13:1 vs. 3:1). mdpi.com
Enzymatic Olefin CyclopropanationEnzyme active site (biocatalyst)Myoglobin-mediated carbene transferHigh diastereoselectivity (&gt;99:1 dr) achieved through conserved stereoselectivity of the biocatalyst. rochester.edu
Alkylation of Chiral Cyclic EnolatesTorsional and steric interactions in transition stateAlkylation of C3-substituted lactamsHigh diastereoselectivity, furnishing a single diastereomer. researchgate.net

Applications in Organic Synthesis and Catalysis

2-Cyclopropyl-6-methylaniline as a Synthetic Building Block

As a foundational element, this compound serves as a starting point for the synthesis of more elaborate chemical entities.

Precursor for Complex Organic Molecules

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex organic molecules. It is recognized as a building block for creating bioactive compounds. smolecule.com Its derivatives are explored for their potential in medicinal chemistry, where the introduction of the cyclopropyl (B3062369) and methyl groups can influence the pharmacological profile of a molecule.

Role in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The amino group of this compound is a key functional handle for participating in a variety of bond-forming reactions. These reactions are fundamental to the assembly of more complex molecular frameworks from simpler precursors.

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of organic molecules. chemistry.coachphysicsandmathstutor.comvanderbilt.edu Strategies such as cross-coupling reactions, often catalyzed by transition metals like palladium, are employed to create these crucial bonds. chemistry.coachnumberanalytics.com The amino group of this compound can be transformed into other functionalities that are amenable to these coupling reactions. For instance, conversion of the aniline (B41778) to an aryl halide would allow for participation in reactions like the Suzuki or Heck couplings. chemistry.coach

Similarly, the formation of carbon-heteroatom bonds is essential for introducing functional groups containing elements such as nitrogen, oxygen, and sulfur. numberanalytics.comlibretexts.org The amino group of this compound can directly participate in N-alkylation or N-arylation reactions. Furthermore, it can be a precursor for other nitrogen-containing functionalities. These reactions are often facilitated by transition metal catalysts and are crucial for synthesizing a wide array of functional molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnih.gov

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and materials science. nih.govbeilstein-journals.org this compound serves as a valuable synthon for the construction of various heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles. For example, it can be used to construct indole, quinoline (B57606), and benzodiazepine (B76468) scaffolds, which are prevalent in many biologically active compounds. The synthesis of these heterocycles often involves intramolecular reactions where the aniline nitrogen attacks an electrophilic site within the same molecule. chim.it The presence of the cyclopropyl and methyl groups can influence the reactivity and ultimately the structure of the resulting heterocyclic product. mdpi.com

Reaction Type Description Relevance to this compound
Carbon-Carbon Bond Formation Creation of a covalent bond between two carbon atoms. chemistry.coachThe aniline can be modified to participate in cross-coupling reactions (e.g., Suzuki, Heck) to append new carbon-based substituents. chemistry.coach
Carbon-Heteroatom Bond Formation Creation of a covalent bond between a carbon atom and a non-carbon atom (e.g., N, O, S). numberanalytics.comlibretexts.orgThe amino group can undergo N-alkylation, N-arylation, or be a precursor for other nitrogen functionalities. nih.gov
Heterocycle Synthesis Formation of cyclic compounds containing at least one heteroatom. nih.govThe amino group can act as a nucleophile in intramolecular cyclization reactions to form various N-heterocycles. chim.it

Ligand Design and Coordination Chemistry

The development of new catalysts is a major driver of innovation in chemical synthesis. This compound and its derivatives play a role in this field through their use in ligand design.

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of a specific enantiomer of a chiral product, is of critical importance, particularly in the pharmaceutical industry. researchgate.net The creation of effective chiral ligands is central to the success of this field. sigmaaldrich.comchemrxiv.orgmdpi.com Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. researchgate.netnih.gov

While direct examples of chiral ligands derived from this compound are not extensively detailed in the provided search results, the general principles of ligand design suggest its potential. The aniline backbone can be elaborated to incorporate chiral elements. For instance, the nitrogen atom could be part of a larger, rigid, and chiral scaffold. The steric bulk of the cyclopropyl and methyl groups would play a significant role in defining the shape of the ligand and the chiral pocket around the metal center. chemrxiv.org

Role in Transition Metal-Catalyzed Transformations

Transition metal catalysis is a powerful tool for a vast array of chemical transformations. mdpi.com Ligands play a crucial role by modulating the electronic and steric properties of the metal catalyst, thereby influencing its reactivity, selectivity, and stability. chemscene.com

Derivatives of this compound can be envisioned as ligands for various transition metals. The nitrogen atom can coordinate directly to a metal center. More commonly, the aniline is a precursor to more complex ligand structures, such as phosphine- or N-heterocyclic carbene (NHC)-containing ligands. These ligands are widely used in cross-coupling reactions, hydrogenations, and hydroaminations. acs.org The ortho-substituents (cyclopropyl and methyl) on the aniline ring would provide significant steric hindrance around the metal center, which can be beneficial for promoting certain reactions and enhancing selectivity.

Catalysis Concept Description Potential Role of this compound Derivatives
Asymmetric Catalysis Catalytic process that produces a chiral product with a preference for one enantiomer. researchgate.netCan be a backbone for the synthesis of new chiral ligands, where the steric bulk influences the chiral environment. sigmaaldrich.comchemrxiv.org
Transition Metal Catalysis Use of a transition metal complex to accelerate a chemical reaction. mdpi.comCan be a precursor to ligands (e.g., phosphines, NHCs) that modify the properties of the metal catalyst for various transformations. chemscene.com

Probes for Reaction Mechanism Studies

The unique chemical properties of the cyclopropyl group, particularly its high ring strain, make molecules incorporating this moiety valuable tools for elucidating complex reaction mechanisms. This compound, as a member of the aryl cyclopropane (B1198618) family, is structurally suited for use as a mechanistic probe, especially in reactions involving radical intermediates and electron transfer steps. The behavior of the cyclopropane ring—whether it remains intact or undergoes cleavage—provides a clear signal about the transient species formed during a reaction.

Utilization of the Cyclopropyl Ring as a Mechanistic Reporter

The cyclopropyl group can function as a "radical clock," a type of mechanistic probe used to determine the rates of fast chemical reactions. This concept is based on a competition between a unimolecular rearrangement of the probe molecule with a known rate constant (the clock) and a bimolecular reaction with an unknown rate constant. In the context of aryl cyclopropanes like this compound, the process is typically initiated by a single-electron oxidation of the electron-rich aromatic ring to form a reactive aryl cyclopropane radical cation. dntb.gov.uarsc.orgacs.org

The high strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) facilitates its rapid and irreversible ring-opening once the radical cation is formed. This cleavage relieves the ring strain and results in a more stable, delocalized radical species, often a distonic radical cation where the charge and radical are separated. The ring-opening acts as an unambiguous reporter; the detection of ring-opened products is definitive evidence for the transient formation of the radical cation intermediate. rsc.orgresearchgate.net

The rate of this ring-opening is extremely fast and can be calibrated, allowing chemists to time other, competing reaction pathways. If a competing reaction is faster than the ring-opening, the cyclopropyl ring will remain intact in the final product. Conversely, if the ring-opening is faster, products derived from the cleaved intermediate will be observed. The ratio of ring-opened to intact products can provide quantitative information about the rates of the competing processes.

While specific kinetic data for this compound is not extensively documented, the principles are well-established for the broader class of aryl cyclopropanes. The electron-donating amino group on the aniline ring makes the molecule particularly susceptible to single-electron oxidation, a prerequisite for its function as a mechanistic reporter in these systems.

Table 1: Examples of Aryl Cyclopropane Ring-Opening in Mechanistic Studies
Aryl Cyclopropane SubstrateReaction TypeInitiation MethodMechanistic InsightReference
Generic Aryl CyclopropanesOxo-aminationPhotoredox CatalysisFormation of an aryl cyclopropane radical cation followed by SN2-like nucleophilic attack and ring-opening. researchgate.net
Electron-Rich Aryl Cyclopropanes1,3-OxyheteroarylationVisible-Light PhotocatalysisA dual oxidation mechanism forms radical cations of both the aryl cyclopropane and the azine N-oxide, leading to stepwise ring-opening. rsc.org
1-CyclopropylnaphthaleneNucleophilic AdditionElectrochemistryDemonstrated that ring-opening occurs via a nucleophile-assisted (SN2) pathway on the radical cation. acs.org
N-Cyclopropylanilines[3+2] AnnulationVisible-Light Photocatalysis / ElectrochemistryOxidation forms a nitrogen radical cation, which triggers irreversible ring-opening to a distonic radical cation that engages in cycloaddition. beilstein-journals.orgrsc.org

Investigation of Radical Pathways and Electron Transfer Processes

The use of this compound as a mechanistic probe is particularly powerful for identifying reaction pathways that proceed via single-electron transfer (SET). Many chemical transformations can occur through different mechanisms, such as two-electron (polar) pathways or concerted processes. Distinguishing between these possibilities is often challenging. The cyclopropyl group provides a clear method for this differentiation.

If a reaction involving this compound yields products where the cyclopropane ring has opened, it strongly implies the formation of an aryl radical cation intermediate via a SET mechanism. dntb.gov.uarsc.orgresearchgate.net Conversely, if the product retains the intact cyclopropyl ring, it suggests that a SET pathway is either not operating or is significantly slower than the alternative reaction pathway.

This strategy has been employed across various fields of organic chemistry:

Photoredox Catalysis: In visible-light-mediated reactions, photocatalysts are often used to generate radical ions. Studies on aryl cyclopropanes have shown that electron-rich substrates are readily oxidized by the excited photocatalyst to form a radical cation, which then undergoes ring-opening and subsequent functionalization. rsc.orgresearchgate.net The use of a probe like this compound could confirm the involvement of such an oxidative quenching cycle.

Electrochemistry: Electrochemical methods can generate radical cations with high precision. The electrochemical oxidation of N-cyclopropylanilines has been used to study their reactivity, confirming that the radical cation undergoes ring-opening to form a distonic intermediate that can be trapped by alkenes. rsc.orgrsc.org

Enzymatic Reactions: Probes containing cyclopropyl groups have been used to investigate the mechanisms of enzymes, such as cytochrome P450. For example, N-cyclopropyl-N-methylaniline was used to distinguish between a SET and a Hydrogen Atom Transfer (HAT) mechanism. The observation of a ring-intact product argued against a SET pathway in that specific biological system.

The irreversible nature of the cyclopropane ring-opening upon one-electron oxidation makes it a reliable indicator of radical cation formation, helping to map the intricate electronic pathways of complex chemical and biological transformations. researchgate.netmcneill-group.org

Table 2: Application of Cyclopropane-Containing Probes in Mechanistic Investigations
Probe Molecule ClassReaction InvestigatedObserved OutcomeMechanistic ConclusionReference
Aryl CyclopropanesPhotocatalytic 1,3-DifunctionalizationRing-opened productsReaction proceeds through a single-electron oxidation to an aryl cyclopropane radical cation. rsc.orgresearchgate.net
N-CyclopropylanilinesNitrosation of N,N-DialkylaminesSelective cleavage of cyclopropyl groupMechanism involves the formation of an amine radical cation followed by rapid ring-opening. researchgate.net
N-CyclopropylanilinesOxidation by PhotosensitizersIrreversible ring-openingProbe successfully reports on single-electron transfer by outcompeting back electron transfer. mcneill-group.orgacs.org
N-Cyclopropyl-N-methylanilineCytochrome P450 N-dealkylationRing-intact productArgues against a Single Electron Transfer (SET) mechanism and supports a Hydrogen Atom Transfer (HAT) pathway. mcneill-group.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Cyclopropyl-6-methylaniline, and how are reaction conditions optimized?

  • Methodology :

  • Cyclopropylation : React 6-methylaniline with cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in toluene or DMF .
  • Methylation : Use methyl iodide as a methylating agent, with monitoring via TLC or HPLC to track intermediate formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields high-purity product.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to verify cyclopropane ring protons (δ ~0.8–1.5 ppm) and aromatic protons (δ ~6.5–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 148.1121 (C₁₀H₁₃N) .
  • X-ray Crystallography : For unambiguous confirmation of cyclopropane geometry and substituent positions .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (refer to SDS for analogs like 2-Chloro-6-methylaniline) .
  • Work in a fume hood to avoid inhalation of vapors.
  • Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical thermochemical data for this compound?

  • Approach :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate bond dissociation energies and compare with experimental calorimetry data .
  • Error Analysis : If discrepancies exceed 3 kcal/mol (common in strained cyclopropane systems), refine basis sets (e.g., cc-pVTZ) or include exact exchange terms .
  • Benchmarking : Validate against NIST thermochemical data for related aniline derivatives .

Q. What strategies mitigate isomerization risks during reactions involving the cyclopropane ring?

  • Experimental Design :

  • Kinetic Monitoring : Use in-situ FT-IR or Raman spectroscopy to detect ring-opening intermediates.
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) to stabilize the cyclopropane ring during electrophilic substitution .
  • Low-Temperature Reactions : Conduct nitration/sulfonation below –20°C to suppress ring strain-induced rearrangements .

Q. How can researchers design ligand-binding studies using this compound as a biochemical probe?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding affinity (KD) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions.
  • Mutagenesis : Replace key residues (e.g., Tyr³⁶⁵ in β-adrenergic receptors) to validate binding specificity .

Q. What statistical frameworks are used to analyze contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Data Analysis :

  • Multivariate Regression : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values.
  • Bayesian Networks : Model hidden variables (e.g., solvent polarity, pH) affecting activity outliers .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with >10 substituent variables .

Contradiction Analysis in Published Data

Q. Why do reported melting points for this compound vary across studies?

  • Root Causes :

  • Purity Differences : Impurities (e.g., residual solvents) lower observed melting points. Always report HPLC purity (>98%) .
  • Polymorphism : Cyclopropane derivatives may exhibit multiple crystalline forms. Use DSC to identify phase transitions .
  • Measurement Techniques : Compare capillary vs. hot-stage microscopy results; calibrate equipment with standard references (e.g., vanillin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.